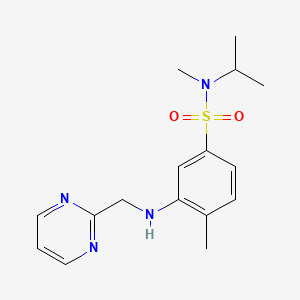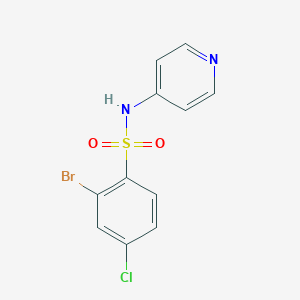![molecular formula C12H14N2O5S B6625931 Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate](/img/structure/B6625931.png)
Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate, also known as MCM, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in the regulation of cell signaling pathways.
Mechanism of Action
Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrate, leading to the activation of downstream signaling pathways. Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate has been shown to be highly selective for PTPs, with minimal effects on other phosphatases.
Biochemical and Physiological Effects:
Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate has been shown to have a wide range of biochemical and physiological effects, depending on the specific PTP being inhibited. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. Inhibition of SHP-1 and SHP-2 has been shown to enhance immune responses and inhibit cancer cell growth. Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate has also been shown to enhance synaptic plasticity and improve learning and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate is its high selectivity for PTPs, which allows for specific inhibition of these enzymes without affecting other phosphatases. Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate is also relatively easy to synthesize and has a long shelf life. However, Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate can be toxic at high concentrations, and its effects on non-target proteins are not well understood.
Future Directions
There are several potential future directions for research on Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate. One area of interest is the development of more selective and potent PTP inhibitors based on the structure of Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate. Another area of interest is the identification of specific PTPs that are involved in the pathogenesis of various diseases, such as cancer and neurodegenerative disorders. Finally, the use of Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.
Synthesis Methods
Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate can be synthesized through a multistep process involving the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction with methylamine and potassium cyanide. The resulting product is then treated with methylsulfonyl chloride to obtain Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate.
Scientific Research Applications
Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate has been extensively used in scientific research as a tool for studying the role of PTPs in various cellular processes. It has been shown to inhibit several PTPs, including PTP1B, SHP-1, and SHP-2, which are involved in the regulation of insulin signaling, immune responses, and cancer progression. Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate has also been used to investigate the role of PTPs in neuronal development and synaptic plasticity.
properties
IUPAC Name |
methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-14(7-6-13)20(16,17)9-4-5-10(12(15)19-3)11(8-9)18-2/h4-5,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNUEUQUGYUCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)S(=O)(=O)C1=CC(=C(C=C1)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-cyclopropylphenyl)methyl]-3-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]urea](/img/structure/B6625872.png)
![(3-Chloro-2-methylphenyl)-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6625877.png)
![4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-carbonitrile](/img/structure/B6625883.png)

![6-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6625898.png)
![4-[[Benzyl-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]oxan-4-ol](/img/structure/B6625899.png)

![4-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-3-bromobenzonitrile](/img/structure/B6625910.png)
![N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide](/img/structure/B6625911.png)
![3-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-4-bromobenzonitrile](/img/structure/B6625922.png)
![Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate](/img/structure/B6625929.png)

![(4aR,7aS)-1-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625933.png)
![2-[2-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]ethoxy]benzonitrile](/img/structure/B6625938.png)